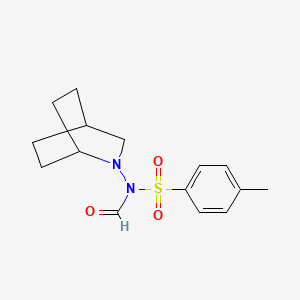
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The benzoate ester is introduced through esterification reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its binding kinetics and molecular interactions provide insights into its mode of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate
- 4-Amino-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)benzylamine
Uniqueness
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate stands out due to its unique combination of a benzoate ester and a trifluoromethyl-substituted pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10F3N3O2 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
methyl 2-amino-4-[4-(trifluoromethyl)pyrimidin-2-yl]benzoate |
InChI |
InChI=1S/C13H10F3N3O2/c1-21-12(20)8-3-2-7(6-9(8)17)11-18-5-4-10(19-11)13(14,15)16/h2-6H,17H2,1H3 |
InChI Key |
FBGXSTHGTWDTEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=NC=CC(=N2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)



